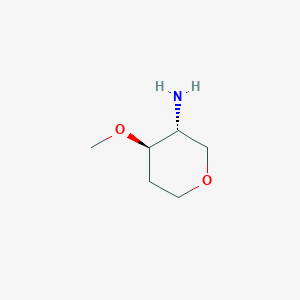

rac-(3R,4R)-4-methoxyoxan-3-amine

Description

rac-(3R,4R)-4-Methoxyoxan-3-amine is a chiral bicyclic amine featuring a methoxy-substituted oxane (tetrahydropyran) ring. Its stereochemistry at the 3R and 4R positions distinguishes it from diastereomers and enantiomers.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(3R,4R)-4-methoxyoxan-3-amine |

InChI |

InChI=1S/C6H13NO2/c1-8-6-2-3-9-4-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |

InChI Key |

CAPZKZHBGFNBHL-PHDIDXHHSA-N |

Isomeric SMILES |

CO[C@@H]1CCOC[C@H]1N |

Canonical SMILES |

COC1CCOCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-methoxyoxan-3-amine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol as the nucleophile.

Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-methoxyoxan-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

rac-(3R,4R)-4-methoxyoxan-3-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions and other biochemical processes.

Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-methoxyoxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Methoxy-Substituted Benzylamines

4-Methoxybenzylamine (CAS 2393-23-9) and 3-methoxybenzylamine (CAS 5071-96-5) are structurally simpler analogs. Key differences include:

- Backbone structure : Benzylamines feature a benzene ring, whereas rac-(3R,4R)-4-methoxyoxan-3-amine has an oxygen-containing oxane ring.

- Physical properties :

Ethoxy-Substituted Oxolan-3-Amine

rac-(3R,4S)-4-Ethoxyoxolan-3-amine (CAS 1909287-54-2) differs in two key aspects:

Substituent : Ethoxy group (vs. methoxy) increases lipophilicity (logP ~0.5–1.0 higher).

Stereochemistry : The 3R,4S configuration alters spatial orientation, impacting receptor binding or catalytic activity in chiral environments .

Hydrochloride Salts

rac-[(3R,4S)-3-Methoxytetrahydro-2H-pyran-4-yl]amine hydrochloride (CAS 1864003-64-4) is a hydrochloride salt analog. Key distinctions:

Pyridinyl-Substituted Analogs

rac-(2R,3S)-2-[5-(4-Methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride introduces a pyridinyl group, which:

- Modulates electronic properties via aromatic π-system interactions.

- Increases molecular weight (MW ~380 g/mol vs. ~145 g/mol for the parent compound) and complexity .

Research Implications

- Synthetic Utility : The oxane scaffold offers versatility in designing conformationally constrained analogs for drug discovery.

- Biological Activity : Methoxy and ethoxy groups influence pharmacokinetics (e.g., metabolic stability), while stereochemistry affects target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.